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molecular formula C7H11N3 B046270 3-(aminomethyl)-N-methylpyridin-2-amine CAS No. 120182-89-0

3-(aminomethyl)-N-methylpyridin-2-amine

Cat. No. B046270
M. Wt: 137.18 g/mol
InChI Key: IGYVKGUNRCIJDC-UHFFFAOYSA-N
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Patent
US05002944

Procedure details

Borane/THF complex (1.44 mol) as a 1 M solution in tetrahydrofuran was added, dropwise, to a solution of 2-(methylamino)-nicotinonitrile (63.9 g, 480 mmol) in tetrahydrofuran (480 mL). This mixture was stirred at room temperature for 1 hour then heated to reflux for 3 hours. The reaction mixture was quenched by dropwise addition of methanol (136 mL, 3.36 mol) followed by 6M HCl (80 mol, 480 mmol) and 10% HCl (400 mL). The phases were separated and the organic phase washed with brine (2×480 mL). The aqueous phase was made alkaline with 50% aqueous NaOH (250 g). The aqueous phase was extracted with dichloromethane (2×480 mL) and the organic extracts dried over Na2SO4. Concentration in vacuo gave 44.85 g of 3-(aminomethyl)-2-methylaminopyridine as a pale yellow oil.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
63.9 g
Type
reactant
Reaction Step Two
Quantity
136 mL
Type
reactant
Reaction Step Three
Name
Quantity
80 mol
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
reactant
Reaction Step Five
Quantity
480 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[N:10]=[CH:9][CH:8]=[CH:7][C:4]=1[C:5]#[N:6].CO.Cl>O1CCCC1>[NH2:6][CH2:5][C:4]1[C:3]([NH:2][CH3:1])=[N:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
63.9 g
Type
reactant
Smiles
CNC1=C(C#N)C=CC=N1
Step Three
Name
Quantity
136 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
80 mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
400 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
480 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic phase washed with brine (2×480 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with dichloromethane (2×480 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic extracts dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NCC=1C(=NC=CC1)NC
Measurements
Type Value Analysis
AMOUNT: MASS 44.85 g
YIELD: CALCULATEDPERCENTYIELD 68.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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